1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one
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Overview
Description
1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring
Preparation Methods
The synthesis of 1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one typically involves the reaction of pyrazine derivatives with trifluoromethylating agents. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group onto the pyrazine ring. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial apoptotic pathway. This involves the up-regulation of pro-apoptotic proteins like Bax and the down-regulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase enzymes and subsequent cell death .
Comparison with Similar Compounds
1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one can be compared with other similar compounds, such as:
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine: This compound also contains a trifluoromethyl group and a pyrazine ring but differs in its overall structure and specific applications.
1-{8-[(4-methyl-1,3-thiazol-2-yl)methoxy]-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl}ethan-1-amine: Another related compound with a trifluoromethyl group, but with different biological activities and uses.
Properties
CAS No. |
1197233-19-4 |
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Molecular Formula |
C7H5F3N2O |
Molecular Weight |
190.1 |
Purity |
95 |
Origin of Product |
United States |
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